molecular formula C8H10N2O4S B172411 Methyl (4-sulfamoylphenyl)carbamate CAS No. 14070-56-5

Methyl (4-sulfamoylphenyl)carbamate

Cat. No. B172411
CAS RN: 14070-56-5
M. Wt: 230.24 g/mol
InChI Key: JQWKTXIPRZXRJP-UHFFFAOYSA-N
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Description

“Methyl (4-sulfamoylphenyl)carbamate” is a chemical compound with the CAS Number: 14070-56-5 . It has a molecular weight of 230.24 .


Molecular Structure Analysis

The molecular structure of “Methyl (4-sulfamoylphenyl)carbamate” contains a total of 25 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

Carbamates, including “Methyl (4-sulfamoylphenyl)carbamate”, can undergo various chemical reactions. For instance, methyl carbamate can act as a carbamoyl donor in tin-catalyzed transcarbamoylation .


Physical And Chemical Properties Analysis

“Methyl (4-sulfamoylphenyl)carbamate” is a powder at room temperature . It has a melting point of 224-225 degrees Celsius .

Scientific Research Applications

  • Elimination of Carbamate Pesticides

    • Field : Applied Microbiology and Biotechnology
    • Application : Due to the improper use of carbamate pesticides, some non-target organisms may be harmed. Therefore, effective removal or elimination methods for carbamate pesticides are necessary .
    • Method : Current effective elimination methods could be divided into four categories: physical removal, chemical reaction, biological degradation, and enzymatic degradation .
    • Results : Enzymatic degradation is more promising due to its high substrate specificity and catalytic efficacy .
  • Use of Carbamates in Drug Design

    • Field : Medicinal Chemistry
    • Application : Carbamates are preferentially used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
    • Method : Carbamates are typically enzymatically more stable than the corresponding esters. They are, in general, more susceptible to hydrolysis than amides .
    • Results : The use of carbamates in drug design has been shown to improve the stability of prodrugs .
  • Organic Carbamates in Drug Design and Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
    • Method : Carbamates are typically enzymatically more stable than the corresponding esters. They are, in general, more susceptible to hydrolysis than amides .
    • Results : The use of carbamates in drug design has been shown to improve the stability of prodrugs .
  • Design and Comparative Evaluation of the Anticonvulsant Profile, Carbonic-Anhydrate Inhibition and Teratogenicity of Novel Carbamate Derivatives

    • Field : Neurochemical Research
    • Application : A novel class of carbamates incorporating phenethyl or branched aliphatic chains with 6–9 carbons in their side-chain, and 4-benzenesulfonamide-carbamate moieties were synthesized and evaluated for their anticonvulsant activity, teratogenicity and carbonic anhydrase (CA) inhibition .
    • Method : These carbamates were evaluated in the maximal-electroshock (MES) and 6 Hz tests in rodents .
    • Results : Three of the ten newly synthesized carbamates showed anticonvulsant activity in the MES and 6 Hz tests in rodents .
  • Mechanistic Insights into Carbamate Formation from CO2

    • Field : Catalysis Science & Technology
    • Application : Capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates. Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
    • Method : A detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives was conducted .
    • Results : The reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
  • New Chemistry for Enhanced Carbon Capture: Beyond Ammonium Carbamates

    • Field : Chemical Science
    • Application : Carbon capture and sequestration is necessary to tackle one of the biggest problems facing society: global climate change resulting from anthropogenic carbon dioxide (CO2) emissions. Despite this pressing need, we still rely on century-old technology—aqueous amine scrubbers to selectively remove CO2 from — emission streams .
    • Method : Aqueous amine scrubbers are effective because amines react selectively with CO2 to produce carbamic acid intermediates, which rapidly react with a second equivalent of amine to produce ammonium carbamates .
    • Results : The captured CO2 is then desorbed using heat and/or vacuum (temperature and/or vacuum swing), thereby regenerating free amines .

Safety And Hazards

“Methyl (4-sulfamoylphenyl)carbamate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

The future directions for “Methyl (4-sulfamoylphenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, chemical reactions, and applications. For instance, the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .

properties

IUPAC Name

methyl N-(4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWKTXIPRZXRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402648
Record name Methyl (4-sulfamoylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-sulfamoylphenyl)carbamate

CAS RN

14070-56-5
Record name Methyl (4-sulfamoylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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